Isosorbide 5-β-D-Glucuronide Isosorbide 5-β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.: 29542-01-6
VCID: VC0057068
InChI: InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)
SMILES: C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Molecular Formula: C12H18O10
Molecular Weight: 322.266

Isosorbide 5-β-D-Glucuronide

CAS No.: 29542-01-6

Cat. No.: VC0057068

Molecular Formula: C12H18O10

Molecular Weight: 322.266

* For research use only. Not for human or veterinary use.

Isosorbide 5-β-D-Glucuronide - 29542-01-6

Specification

CAS No. 29542-01-6
Molecular Formula C12H18O10
Molecular Weight 322.266
IUPAC Name 3,4,5-trihydroxy-6-[(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)
Standard InChI Key TUXHDJLUUMEHAE-UHFFFAOYSA-N
SMILES C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Introduction

PropertyValue
Molecular FormulaC12H18O10
Molecular Weight322.26 g/mol
Physical StateCrystalline solid
SolubilityHighly water-soluble
OriginMetabolite of isosorbide derivatives

Isosorbide 5-β-D-Glucuronide is derived from isosorbide, which itself is well-known in the pharmaceutical industry for its role in the formulation of vasodilators such as isosorbide dinitrate and isosorbide mononitrate, compounds widely used in treating angina pectoris and heart failure. The glucuronidation process that produces this compound is a key part of Phase II metabolism, designed to increase water solubility of the parent compound and facilitate elimination.

Structural Characteristics

The structure of Isosorbide 5-β-D-Glucuronide features a unique arrangement that contributes to its pharmacological properties. The parent compound, isosorbide, is a 1,4:3,6-dianhydro-D-glucitol with a bicyclic structure containing two fused tetrahydrofuran rings. In Isosorbide 5-β-D-Glucuronide, a glucuronic acid moiety is attached via a β-glycosidic bond to the hydroxyl group at the 5-position of the isosorbide molecule.

This conjugation significantly alters the physicochemical properties of the parent compound:

  • The addition of the glucuronic acid group increases the molecular weight from 146.14 g/mol (isosorbide) to 322.26 g/mol (Isosorbide 5-β-D-Glucuronide) .

  • The presence of the glucuronic acid moiety enhances water solubility, which is crucial for renal excretion.

  • The β-configuration of the glycosidic bond is important for recognition by specific enzymes involved in metabolism and clearance processes.

The structural specificity of Isosorbide 5-β-D-Glucuronide, particularly the position of glucuronidation at the 5-hydroxyl group, distinguishes it from other isosorbide glucuronides such as Isosorbide 2-β-D-Glucuronide, which has different metabolic pathways and pharmacokinetic properties. This positional specificity is critical for understanding the compound's biological behavior and metabolic fate.

Synthesis and Metabolism

Biosynthesis

In biological systems, the formation of Isosorbide 5-β-D-Glucuronide occurs through glucuronidation, a Phase II metabolic process. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to various substrates, including isosorbide and its derivatives .

The metabolic pathway typically involves:

  • The conversion of sorbitol to isosorbide through dehydration reactions

  • The selective glucuronidation at the 5-hydroxyl position by specific UGT enzymes

  • The formation of the β-glycosidic bond that characterizes this glucuronide metabolite

This biosynthetic process is part of the body's detoxification system, designed to convert lipophilic compounds into more hydrophilic derivatives that can be more easily excreted in urine.

Role in Isosorbide Metabolism

Isosorbide 5-β-D-Glucuronide plays a significant role in the metabolism and elimination of isosorbide-based medications. When isosorbide dinitrate (ISDN) is administered, it undergoes denitration to form the mononitrates, including isosorbide 5-mononitrate (5-ISMN). These mononitrates can then be further metabolized through glucuronidation, leading to the formation of Isosorbide 5-β-D-Glucuronide .

Research has shown that a substantial portion of administered isosorbide derivatives is eventually excreted as glucuronide conjugates. According to available data, the remainder of metabolized isosorbide is excreted primarily as the ether glucuronide of 5-ISMN and isosorbide . This glucuronidation pathway represents an important mechanism for the elimination of isosorbide and its derivatives from the body.

Pharmacological Applications and Biological Activity

Biological Activity

While Isosorbide 5-β-D-Glucuronide itself is generally considered pharmacologically inactive compared to its parent compounds, it plays a crucial role in understanding the complete pharmacological profile of isosorbide derivatives. The parent compounds, such as isosorbide dinitrate and isosorbide mononitrate, act as vasodilators by releasing nitric oxide, which contributes to reduced vascular resistance and improved blood flow.

Applications in Research

Isosorbide 5-β-D-Glucuronide has several important applications in pharmaceutical research and development:

  • It serves as a biomarker in pharmacokinetic studies to assess isosorbide metabolism and elimination

  • It provides valuable information about the metabolic pathways of nitrate-based vasodilators

  • It helps researchers understand potential drug-drug interactions involving glucuronidation pathways

  • It aids in the development of analytical methods for detecting and quantifying isosorbide metabolites in biological samples

These research applications make Isosorbide 5-β-D-Glucuronide an important compound in the study of cardiovascular medications and their metabolism. By tracking its formation and elimination, researchers can gain insights into the complete metabolic profile of isosorbide-based therapies.

Role in Drug Metabolism and Excretion

Excretion Pathways

Isosorbide 5-β-D-Glucuronide represents a major excretion pathway for isosorbide derivatives. Studies have shown that after administration of isosorbide-containing medications, a significant portion is eliminated via renal excretion as glucuronide conjugates .

The excretion pattern typically follows this timeline:

  • Approximately 93% of the total dose is excreted in the urine within 48 hours after administration

  • The remainder is excreted primarily as the ether glucuronide of isosorbide 5-mononitrate and isosorbide

  • Only a small percentage (approximately 1%) is eliminated via fecal excretion

This rapid and efficient elimination process is essential for maintaining appropriate therapeutic levels of the active compounds while preventing accumulation and potential toxicity.

Pharmacokinetic Considerations

The formation of Isosorbide 5-β-D-Glucuronide affects the pharmacokinetic profile of isosorbide-based medications in several ways:

Understanding these pharmacokinetic aspects is crucial for optimizing dosing regimens for isosorbide-based therapies and predicting potential interactions with other medications. The rate of formation of Isosorbide 5-β-D-Glucuronide can vary between individuals, potentially leading to differences in therapeutic response.

Comparative Analysis with Related Compounds

Isosorbide 5-β-D-Glucuronide shares structural similarities with several related compounds but differs in specific characteristics that influence its biological properties. The following table provides a comparative analysis of Isosorbide 5-β-D-Glucuronide and related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive FeaturesPrimary Function
Isosorbide 5-β-D-GlucuronideC12H18O10322.26Glucuronic acid at 5-positionMetabolite for excretion
IsosorbideC6H10O4146.14Parent bicyclic structurePharmaceutical intermediate
Isosorbide 5-MononitrateC6H9NO6191.14Nitrate group at 5-positionActive vasodilator
Isosorbide 2-MononitrateC6H9NO6191.14Nitrate group at 2-positionActive vasodilator
Isosorbide 5-Mononitrate 2-β-D-GlucuronideC12H17NO12367.26Nitrate at 5-position, glucuronide at 2-positionMetabolite for excretion

Isosorbide 5-β-D-Glucuronide stands out due to its specific glucuronidation at the 5-position, which enhances its solubility and renal clearance compared to other isosorbide derivatives. This specific conjugation pattern is important for its role in the metabolic clearance of isosorbide compounds . The position of the glucuronic acid moiety can significantly influence the compound's recognition by metabolic enzymes and transporters involved in excretion.

Research and Analytical Methods

Detection and Quantification

Various analytical methods have been developed for the detection and quantification of Isosorbide 5-β-D-Glucuronide in biological samples:

  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced detection capabilities

  • Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

These methods allow researchers to track the formation and elimination of Isosorbide 5-β-D-Glucuronide in pharmacokinetic studies and clinical trials. The development of sensitive and specific analytical techniques has been crucial for advancing our understanding of this metabolite's role in drug clearance and metabolism.

Isotopically Labeled Analogs

Isotopically labeled analogs of Isosorbide 5-β-D-Glucuronide have been developed to facilitate research and analytical procedures . These compounds incorporate stable isotopes into the molecular structure, allowing for precise tracking in metabolic studies using techniques like mass spectrometry.

The availability of reference standards such as Isosorbide-5-Mononitrate-13C6-2-Beta-D-Glucuronide has significantly advanced research in isosorbide metabolism and pharmacokinetics, enabling more accurate quantification and identification in complex biological matrices. These labeled compounds serve as internal standards in analytical methods, improving the precision and reliability of measurements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator